1-Bromo-2-fluoro-4-(4-fluorophenethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-4-(4-fluorophenethoxy)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a phenethoxy group substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-fluoro-4-(4-fluorophenethoxy)benzene typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-fluoro-4-(4-fluorophenethoxy)benzene, is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminium tribromide.
Reaction Conditions: The bromination reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentrations. Continuous flow reactors can be employed to enhance the efficiency and yield of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-4-(4-fluorophenethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium or potassium salts of the nucleophile, and the reaction is often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used along with bases like potassium carbonate or sodium hydroxide in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted derivatives where the bromine atom is replaced by the nucleophile.
Cross-Coupling Reactions: The major products are biaryl or diaryl compounds formed through the coupling of the aromatic rings.
Scientific Research Applications
1-Bromo-2-fluoro-4-(4-fluorophenethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of advanced materials, such as liquid crystals and polymers with specific electronic or optical properties.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new drug candidates targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-(4-fluorophenethoxy)benzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine and fluorine atoms, which influence the electron density and steric properties of the benzene ring. These factors determine the compound’s behavior in nucleophilic substitution and cross-coupling reactions.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the phenethoxy group, making it less versatile in certain synthetic applications.
2-Bromo-4-fluoroanisole: Contains a methoxy group instead of a phenethoxy group, which can affect its reactivity and applications.
4-Bromo-2-fluorophenol: Contains a hydroxyl group, making it more reactive towards certain nucleophiles.
Uniqueness: 1-Bromo-2-fluoro-4-(4-fluorophenethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with a phenethoxy group. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-[2-(4-fluorophenyl)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2O/c15-13-6-5-12(9-14(13)17)18-8-7-10-1-3-11(16)4-2-10/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWLRNPDNSEQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=CC(=C(C=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.